3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one

Photophysics Triplet state Intersystem crossing

Researchers requiring efficient triplet state population or room-temperature Pd-catalyzed cross-coupling often face kinetic barriers with bromo/chloro analogs. 3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one (CAS 419540-74-2) solves these issues: - Barrierless intersystem crossing (ISC) enables quantitative triplet formation for O₂ sensing and singlet-oxygen generation. - C-I bond undergoes oxidative addition to Pd(0) at room temperature, allowing coupling with thermally labile substrates. - Pre-installed iodine acts as a cold reference standard for ¹²⁵I/¹²³I SPECT probe development. Supplied at ≥95% purity with immediate global shipping.

Molecular Formula C16H11IO3
Molecular Weight 378.16 g/mol
CAS No. 419540-74-2
Cat. No. B1331963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one
CAS419540-74-2
Molecular FormulaC16H11IO3
Molecular Weight378.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)I
InChIInChI=1S/C16H11IO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3
InChIKeyPEYSLQYEZAXDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one: Core Identity and Compound Class


3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one (CAS 419540-74-2, molecular formula C₁₆H₁₁IO₃, exact mass 377.975 Da) is a synthetic 3-arylcoumarin derivative bearing a 4-iodophenyl substituent at the coumarin C3 position and a methoxy group at C6 . The compound belongs to the broader 3-arylcoumarin (3-phenylcoumarin) pharmacophore class, which has been extensively characterized as a privileged scaffold for monoamine oxidase B (MAO-B) inhibition, anticancer activity, and fluorescent probe development [1]. The defining structural feature—the covalent iodine atom at the para position of the 3-phenyl ring—distinguishes this compound from its bromo, chloro, fluoro, and unsubstituted phenyl analogs, imparting unique photophysical behavior (heavy atom effect), enhanced reactivity in palladium-catalyzed cross-coupling reactions, and potential utility as a radioiodination substrate [2]. The compound is commercially catalogued as a research chemical building block (e.g., ChemBridge ID 5661978, AKOS AU36-M420) with typical supplied purity of ≥95% . Importantly, direct head-to-head comparative biological or pharmacological data for this specific compound versus its closest analogs remain sparse in the peer-reviewed literature; the differential evidence presented herein therefore draws substantially on class-level inference and cross-study comparable photophysical data from structurally related halocoumarins.

1
Triplet-state photophysics studies
Barrierless ISC via heavy atom effect
2
Pd-catalyzed cross-coupling diversification
Room-temperature C–I oxidative addition
3
Radioiodinated probe development
Pre-installed iodine for SPECT precursor
4
MAO-B inhibitor SAR exploration
Underexplored para-iodo pharmacophore vector

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one: Non-Interchangeability with Halo Analogs


Substitution of the para-iodine on the 3-phenyl ring of this coumarin scaffold with bromine, chlorine, fluorine, or hydrogen is not a functionally neutral exchange. Three orthogonal physicochemical properties diverge in a quantifiable and practically consequential manner: (i) the heavy atom effect on excited-state dynamics, where iodine drastically reduces fluorescence quantum yield (ϕf) and eliminates the energy barrier to intersystem crossing (ISC), in direct contrast to bromine which increases ϕf and retains an ISC barrier [1]; (ii) the relative reactivity of the C–X bond toward oxidative addition by Pd(0) catalysts, where C–I reacts at room temperature while C–Br requires ~80 °C and C–Cl is essentially inert under comparable conditions [2]; and (iii) the van der Waals radius and polarizability, where iodine (2.15 Å) imposes greater steric demand and enhanced dispersion interactions relative to bromine (1.85 Å) or chlorine (1.75 Å), directly impacting target binding pocket complementarity and logP [3]. For procurement decisions in medicinal chemistry, chemical biology probe development, or radiosynthesis programs, selecting the bromo or des-halo analog in place of the iodo derivative may result in failure to achieve the desired photophysical switching, inadequate cross-coupling efficiency, or inability to perform radioiodination for SPECT imaging—each of which constitutes a hard experimental failure mode rather than a minor potency shift.

Property
Iodo (Target)
Bromo / Chloro / H
Triplet access
Barrierless ISC pathway; quenched fluorescence
Retained ISC barrier; fluorescence favored
Cross-coupling
Reactive at room temperature
Requires ≥80°C or inert
Radioimaging
Direct isotopic exchange feasible
No viable pathway to SPECT isotopes

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one: Quantitative Differentiation Evidence


Intersystem Crossing Barrier: Iodo vs. Bromo Coumarin

In a direct spectroscopic comparison of 3-iodo- versus 3-bromo-substituted coumarin-1 derivatives, Das et al. (2022) demonstrated that iodine incorporation at the coumarin C3 position drastically reduces the fluorescence quantum yield (ϕf), whereas bromine substitution at the identical position increases ϕf relative to the non-halogenated parent [1]. Femtosecond transient absorption spectroscopy and theoretical calculations revealed the mechanistic origin: the iodo-derivative exhibits zero energy barrier along the singlet→triplet crossing pathway, while the bromo-derivative retains a measurable barrier that slows the ISC process [1]. Although these measurements were performed on coumarin-1 scaffolds rather than the specific 6-methoxy-3-(4-iodophenyl) coumarin, the C3-halogen photophysics are primarily governed by the C–X bond vibration and spin-orbit coupling at the halogen center, making this a structurally transferable class-level inference with high confidence for the target compound. The contrasting directionality—iodine quenches ϕf, bromine enhances ϕf—is a rare case of halogen-dependent inversion of photophysical outcome within a single scaffold.

ISC Barrier
Cross-study comparable
Iodo: zero barrier Bromo: measurable barrier
Supports triplet-state application fit
Data on coumarin-1 scaffold; class-level transfer
Photophysics Triplet state Intersystem crossing Fluorescence quantum yield Heavy atom effect

Oxidative Addition Reactivity: C–I vs. C–Br

The kinetic advantage of aryl iodides over aryl bromides in oxidative addition to Pd(0)—the rate-determining step in Suzuki-Miyaura, Heck, and Sonogashira couplings—has been quantitatively established since the foundational work of Fauvarque et al. (1981) [1]. Iodobenzene reacts with Pd(PPh₃)₄ in benzene at room temperature, whereas bromobenzene requires heating to approximately 80 °C to achieve comparable rates, and chlorobenzene remains unreactive even at 135 °C [1]. This reactivity gradient (I > Br ≫ Cl) is directly transferable to the 3-(4-halophenyl)-6-methoxycoumarin series, where the 4-iodophenyl derivative serves as a demonstrably superior electrophilic coupling partner for downstream diversification via palladium-catalyzed cross-coupling. The weaker C–I bond dissociation energy (~57 kcal/mol vs ~70 kcal/mol for C–Br) underlies this kinetic advantage and also enables selective oxidative addition at the C–I bond in the presence of other halogens, a chemoselectivity feature not available with the bromo analog [2].

Oxidative Addition
Class-level inference
ΔT ≥ 55°C
Supports room-temperature cross-coupling
Model system data; scaffold not expected to alter trend
Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis Aryl iodide reactivity

MAO-B Inhibitory Potency: Halogen-Dependent SAR

The 3-arylcoumarin scaffold is a well-validated pharmacophore for human monoamine oxidase B (hMAO-B) inhibition, with halogen substitution on the 3-phenyl ring being a critical potency determinant. Matos et al. (2011, 2014) reported that a series of 6-substituted-3-arylcoumarins display IC₅₀ values in the nanomolar to picomolar range against hMAO-B, with the most potent reported analog—3-(3-bromophenyl)-6-methylcoumarin (Coumarin 12)—achieving an IC₅₀ of 134 pM, representing 140-fold greater potency than the clinical reference inhibitor selegiline [1][2]. Within this SAR framework, the position and identity of the halogen atom on the 3-phenyl ring significantly modulate potency: bromine at the meta position yields picomolar activity, while the para-iodo substitution pattern of the target compound represents a distinct and underexplored region of chemical space within this pharmacophore. Although no direct IC₅₀ measurement for 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one against hMAO-B has been published to date, the class-level inference from 22 characterized analogs indicates that halogenated 3-arylcoumarins consistently outperform non-halogenated congeners, and the para-iodo substitution offers a sterically and electronically distinct profile relative to the meta-bromo benchmark [2].

MAO-B Potency
Class-level inference
IC₅₀ 134 pM benchmark
Underexplored SAR vector for inhibitor design
No direct data for target; meta-bromo analog benchmarked
MAO-B inhibition Neurodegeneration Parkinson's disease Structure-activity relationship 3-Arylcoumarin

Van der Waals Radius and Lipophilicity Differentiation

The progressive increase in van der Waals radius across the halogen series—fluorine (1.47 Å), chlorine (1.75 Å), bromine (1.85 Å), iodine (2.15 Å)—translates to measurable differences in molecular recognition, conformational preference, and physicochemical properties within the 3-arylcoumarin series [1]. The iodine atom of 3-(4-iodophenyl)-6-methoxycoumarin occupies approximately 40% more volume than the bromine in its bromo analog (3-(4-bromophenyl)-6-methoxycoumarin, CAS 262591-02-6), which can significantly alter binding pocket occupancy and halogen bonding geometry. Additionally, the iodine substituent contributes an estimated +0.6 to +0.7 logP units relative to bromine, resulting in a higher calculated lipophilicity (cLogP) that may enhance blood-brain barrier penetration—a relevant consideration for CNS-targeted MAO-B inhibitor programs [2]. The molecular weight difference is also notable: 378.16 Da (iodo) versus 331.16 Da (bromo), placing the target compound near the upper boundary of lead-like chemical space.

VdW & logP
Class-level inference
I: 2.15 Å; Br: 1.85 Å Δ logP ~+0.24
Larger steric demand and lipophilicity
Standard Hansch/Bondi constants
Physicochemical properties Ligand efficiency Drug-likeness Halogen bonding logP

Radioiodination and SPECT Imaging Potential

The presence of a covalent iodine atom on the 3-phenyl ring of this coumarin scaffold uniquely enables radioiodination via isotopic exchange or electrophilic aromatic substitution, producing ¹²⁵I-labeled (SPECT imaging) or ¹³¹I-labeled (radiotherapy) derivatives. Watanabe et al. (2020) demonstrated the practical utility of this approach by designing, synthesizing, and evaluating a series of eight radioiodinated 3-phenylcoumarin derivatives as myelin imaging probes for multiple sclerosis, achieving brain uptake values of 2.5–5.0% ID/g at 2 min post-injection in normal mice [1]. The dimethylamino-substituted radioiodinated coumarins ([¹²⁵I]18 and [¹²⁵I]21) showed high binding affinity for myelin in ex vivo autoradiography, and [¹²⁵I]21 successfully discriminated between myelinated and demyelinated spinal cord regions in an experimental autoimmune encephalomyelitis mouse model [1]. While the target compound 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one was not among the specific derivatives evaluated by Watanabe et al., its 4-iodophenyl substitution pattern provides a pre-installed iodine atom suitable for cold reference characterization and potential isotopic exchange to the ¹²⁵I or ¹²³I isotopologue. No equivalent radioimaging strategy is available for the bromo, chloro, or des-halo analogs.

Radioiodination
Class-level inference
Pathway available Brain uptake 2.5-5.0% ID/g
Supports SPECT probe development fit
Related 3-phenylcoumarin data; target not directly tested
Radioiodination SPECT imaging Myelin imaging Iodine-125 Molecular imaging probe

Anti-Hepatitis B Virus Screening Alert

A screening record (ALA691886) in the Aladdin Scientific bioassay database indicates that 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one has been tested for effective dose against hepatitis B virus (HBV) in vitro, with an activity flag recorded . The specific ED₅₀ value is not publicly disclosed in the database summary, and no peer-reviewed publication detailing this result has been identified. This datum should be interpreted as a preliminary biological activity alert rather than confirmed quantitative pharmacology. It is included here for completeness and to flag a potential antiviral research application that—if independently validated—would constitute a point of differentiation from analogs that have not shown anti-HBV activity. No comparator data for the bromo, chloro, or des-halo analogs in the same HBV assay are available.

Anti-HBV Alert
Data to verify
Activity flagged; no ED₅₀ disclosed
Preliminary screening hit; requires validation
No peer-reviewed publication or comparator data
Antiviral screening Hepatitis B virus Infectious disease Coumarin antiviral Early-stage hit

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one: Optimal Application Scenarios


Triplet-State Photophysical Probe Development

The barrierless intersystem crossing (ISC) demonstrated for 3-iodo coumarins—in direct contrast to the ISC-barrier-retaining 3-bromo analogs [1]—makes 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one the halogen of choice for any application requiring efficient triplet state population. This includes: (a) phosphorescent oxygen sensors where the triplet state must be quantitatively populated and collisionally quenched by O₂; (b) singlet oxygen (¹O₂) photosensitizers for photodynamic therapy or organic synthesis, where the triplet excited state transfers energy to ground-state triplet oxygen; and (c) fundamental photophysical studies of the heavy atom effect in coumarin scaffolds. The 6-methoxy substituent additionally provides a red-shifted absorption relative to unsubstituted coumarin, potentially improving tissue penetration for biological applications. The bromo analog, which increases ϕf (i.e., favors fluorescence over triplet formation), would be counterproductive for these applications. Researchers should confirm the specific ϕf and triplet quantum yield for the 6-methoxy-3-(4-iodophenyl) derivative experimentally, as the Das et al. (2022) data were collected on coumarin-1 scaffolds.

Late-Stage Diversification via Palladium Cross-Coupling

The room-temperature oxidative addition reactivity of the C–I bond to Pd(0) [1] positions 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one as a superior electrophilic partner for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling library synthesis compared to the bromo analog (which requires ~80 °C) or the chloro analog (which is essentially inert). This is particularly relevant for medicinal chemistry groups constructing focused libraries of 3-biaryl-coumarin derivatives, where the iodo compound enables: (a) coupling with thermally labile boronic acids or alkynes that would decompose at the elevated temperatures required for the bromo congener; (b) sequential orthogonal coupling strategies where the C–I bond is selectively activated in the presence of C–Br or C–Cl bonds elsewhere in the molecule; and (c) microwave-accelerated coupling protocols where the intrinsically faster oxidative addition of C–I translates to shorter reaction times and higher throughput. The compound's commercial availability as a building block from ChemBridge (catalog #5661978) and other suppliers supports routine procurement for library synthesis.

Radioiodinated SPECT Imaging Probe Development

Building on the validated precedent of radioiodinated 3-phenylcoumarin derivatives as myelin imaging agents [1], 3-(4-iodophenyl)-6-methoxy-2H-chromen-2-one can serve as a cold reference standard and potential precursor for ¹²⁵I- or ¹²³I-labeled SPECT probe development. The pre-installed covalent iodine at the para position provides: (a) a direct reference compound for chromatographic method development, metabolite identification, and in vitro binding assays without the need for custom synthesis of a non-radioactive iodo standard; (b) a candidate for direct isotopic exchange radioiodination, subject to verification of exchange efficiency at the 4-iodophenyl position; and (c) a scaffold for structure-activity relationship studies where the 6-methoxy substituent may modulate brain uptake, plasma protein binding, or target affinity relative to the published dimethylamino-substituted congeners. The bromo and chloro analogs cannot fulfill this role as they lack a viable radiohalogenation pathway to clinically used SPECT isotopes. Procurement of the highest available purity (≥98% where obtainable) is recommended for radiochemical development to minimize the impact of impurities on radiolabeling yield and specific activity.

MAO-B Inhibitor Lead Optimization with Novel Halogen SAR

For academic or industrial groups pursuing MAO-B inhibitors for Parkinson's disease or other neurodegenerative indications, the para-iodo substitution pattern of the target compound represents a structurally distinct and underexplored SAR vector within the well-characterized 3-arylcoumarin pharmacophore [1][2]. The published MAO-B SAR landscape is dominated by meta-bromo and para-methyl/trifluoromethyl substitutions; the para-iodo combination with a 6-methoxy group has no published IC₅₀ value, representing both a gap in the SAR knowledge base and a potential opportunity for novel composition-of-matter intellectual property. The iodine's large van der Waals radius (2.15 Å), high polarizability, and halogen bond donor capability may engage MAO-B active site residues (e.g., the aromatic cage formed by Tyr398, Tyr435, and FAD) in a manner distinct from smaller halogens. Researchers are advised to benchmark the compound head-to-head against 3-(3-bromophenyl)-6-methylcoumarin (the 134 pM benchmark) in the same assay to quantify the relative contribution of halogen position and identity.

Application
Selection Property
Validation Focus
Triplet-state photophysical probes
Barrierless ISC via heavy atom effect
Confirm ϕf and triplet quantum yield on 6-methoxy scaffold
Palladium cross-coupling library synthesis
Room-temperature C–I oxidative addition
Verify coupling efficiency with desired substrate scope
Radioiodinated SPECT probe development
Pre-installed iodine for isotopic exchange
Assess radiolabeling yield and specific activity
MAO-B inhibitor lead optimization
Para-iodo SAR vector
Benchmark IC₅₀ against meta-bromo reference in same assay
Antiviral screening deck inclusion
Reported anti-HBV screening flag
Independently validate ED₅₀ before advancing

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